Molecular Weight and Formula Distinction vs. Non-Lactone Tricyclic Diether 4,8-Dioxatricyclo[5.1.0.0,3,5]octane
The target compound differs from the non-lactone tricyclic diether 4,8-dioxatricyclo[5.1.0.0,3,5]octane (CAS 285-52-9) in molecular formula, molecular weight, and hydrogen-bond acceptor count. The target compound has molecular formula C7H8O3 (MW 140.14 g/mol) [1], whereas the comparator has C6H8O2 (MW 112.13 g/mol) [2]. The additional carbon and oxygen atom in the target compound arise from the γ-lactone carbonyl, which provides an essential functional handle for further synthetic elaboration. The target compound has 3 hydrogen bond acceptors versus 2 for the comparator, directly impacting solubility and intermolecular interaction profiles [1][2].
| Evidence Dimension | Molecular weight and hydrogen bond acceptor count |
|---|---|
| Target Compound Data | MW 140.14 g/mol; Molecular formula C7H8O3; 3 H-bond acceptors |
| Comparator Or Baseline | 4,8-Dioxatricyclo[5.1.0.0,3,5]octane (CAS 285-52-9); MW 112.13 g/mol; Molecular formula C6H8O2; 2 H-bond acceptors |
| Quantified Difference | ΔMW = +28.01 g/mol; ΔHBA = +1; Contains γ-lactone carbonyl absent in comparator |
| Conditions | Computed physicochemical properties from PubChem (PubChem release 2025.04.14) |
Why This Matters
The presence of the lactone carbonyl provides an essential functional group for synthetic transformations (e.g., nucleoside base attachment) that is absent in the non-lactone analog, making the target compound uniquely suited for carbocyclic nucleoside analogue synthesis.
- [1] PubChem. (2026). 4,8-Dioxatricyclo[4.2.1.0,3,7]nonan-5-one (CID 14622133). Computed Properties. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/6712-83-0 View Source
- [2] PubChem. (2026). 4,8-Dioxatricyclo[5.1.0.03,5]octane (CID 536341). Computed Properties. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/285-52-9 View Source
